Reduced Lipophilicity (XLogP3) Versus Sumatriptan Confers Altered Physicochemical Profile
The target compound has a computed XLogP3 of 0.3, approximately 0.6 log units lower than sumatriptan (XLogP3 ~0.9), driven by replacement of the tertiary amine with a secondary alcohol [1][2]. This difference places the compound closer to the optimal CNS drug-likeness window (logP 1–3), potentially improving aqueous solubility while reducing passive membrane permeability relative to sumatriptan [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | Sumatriptan (CID 5354447): XLogP3 ~0.9 |
| Quantified Difference | ΔXLogP3 ≈ −0.6 log units |
| Conditions | XLogP3 algorithm (PubChem computed property) |
Why This Matters
Lower logP predicts higher aqueous solubility and distinct formulation behavior, critical for in vitro assay design and in vivo dosing where precipitation or non-specific binding must be controlled.
- [1] PubChem Compound Summary CID 121179857. N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/121179857 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary CID 5354447. Sumatriptan. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5354447 (accessed 2026-04-29). View Source
